molecular formula C20H23NO3S B164377 (S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate CAS No. 133565-47-6

(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate

Cat. No.: B164377
CAS No.: 133565-47-6
M. Wt: 357.5 g/mol
InChI Key: NEUMQDFIIJNLGB-AWEZNQCLSA-N
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Description

“(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate” is a chemical compound with the molecular formula C10H21NO3S . It has a molecular weight of 235.35 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of the starting compound with sodium borohydride in tetrahydrofuran and methanol at 0 - 5℃ for 2 hours . After the raw material is consumed, the reaction mixture is cooled with an ice-water bath and quenched with a saturated solution of ammonia chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor for various CYP enzymes . It has a Log Kp (skin permeation) of -6.8 cm/s . Its lipophilicity is represented by various Log Po/w values, with a consensus Log Po/w of 1.6 . It is very soluble, with a Log S (ESOL) of -1.6 .

Safety and Hazards

The compound is classified as a danger under the GHS classification, with hazard statement H301 . Precautionary statements include P301+P310 . Further safety information can be found in the MSDS .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUMQDFIIJNLGB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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